molecular formula CH6O3Si B1219558 Methylsilanetriol CAS No. 2445-53-6

Methylsilanetriol

Cat. No.: B1219558
CAS No.: 2445-53-6
M. Wt: 94.14 g/mol
InChI Key: ZJBHFQKJEBGFNL-UHFFFAOYSA-N
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Description

Methylsilanetriol is an organosilicon compound with the chemical formula CH₃Si(OH)₃. It is a colorless liquid with a unique taste and no peculiar odor. This compound is known for its solubility in water, alcohols, and ether solvents. It has a molecular weight of 94.14 g/mol, a boiling point of 200°C, and a density of 1.284 g/cm³ .

Chemical Reactions Analysis

Methylsilanetriol undergoes various chemical reactions, including:

Common reagents used in these reactions include water for hydrolysis, oxidizing agents for oxidation, and various organic reagents for substitution reactions. The major products formed from these reactions include siloxane polymers, silicon dioxide, and substituted organosilicon compounds.

Mechanism of Action

The mechanism of action of methylsilanetriol involves its ability to form siloxane bonds through condensation reactions. These bonds are essential for the formation of stable siloxane networks and polymers. In biological systems, this compound is absorbed and metabolized to increase the body pool of silicon, which is crucial for bone and connective tissue health .

Comparison with Similar Compounds

Methylsilanetriol is unique compared to other organosilicon compounds due to its specific structure and properties. Similar compounds include:

This compound stands out due to its balanced reactivity and versatility in various applications, from cosmetics to electronics and medical research.

Properties

IUPAC Name

trihydroxy(methyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH6O3Si/c1-5(2,3)4/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJBHFQKJEBGFNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH6O3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

104133-11-1
Record name Silanetriol, 1-methyl-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=104133-11-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID10179211
Record name Silanetriol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10179211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

94.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2445-53-6
Record name Methylsilanetriol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2445-53-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Silanetriol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002445536
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Silanetriol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10179211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methylsilanetriol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.017.718
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name SILANETRIOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E52D0J3TS5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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